molecular formula C16H14N2O2 B13139558 Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 885463-19-4

Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B13139558
CAS No.: 885463-19-4
M. Wt: 266.29 g/mol
InChI Key: ROTLCYMZFRFVES-UHFFFAOYSA-N
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Description

Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate consists of a benzimidazole ring fused with a benzene ring and an ethyl ester group attached to the benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the cyclocondensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative. One common method includes the reaction of o-phenylenediamine with ethyl 3-formylbenzoate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc oxide nanoparticles have been explored for eco-friendly synthesis, offering higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Conversion of nitrobenzoate to aminobenzoate derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with biological targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the growth of microorganisms and cancer cells. The compound may also interact with specific enzymes, leading to the inhibition of their activity and subsequent biological effects .

Comparison with Similar Compounds

Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Omeprazole: An antiulcer drug.

    Thiabendazole: An antihelmintic agent.

Uniqueness

Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific structure, which combines the benzimidazole ring with an ethyl ester group. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .

List of Similar Compounds

  • Clemizole
  • Omeprazole
  • Thiabendazole
  • Metronidazole
  • Azathioprine

Properties

CAS No.

885463-19-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 3-(1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)12-7-5-6-11(10-12)15-17-13-8-3-4-9-14(13)18-15/h3-10H,2H2,1H3,(H,17,18)

InChI Key

ROTLCYMZFRFVES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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